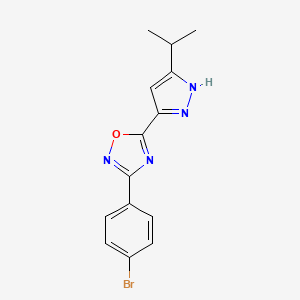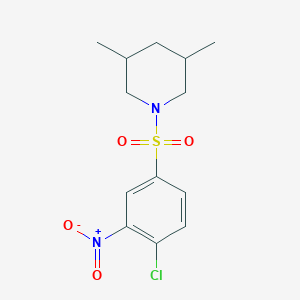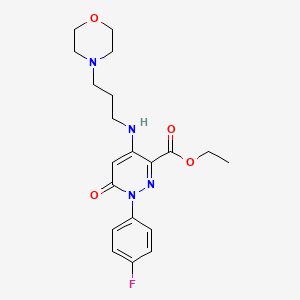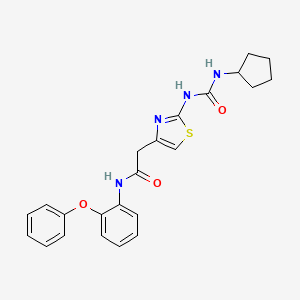![molecular formula C18H16ClN3OS B2615942 N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688337-44-2](/img/structure/B2615942.png)
N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide”, also known as BCAS, is a compound that has gained attention in the scientific community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid, and evaluated it for antihypertensive potential in rats .Molecular Structure Analysis
The molecular formula of BCAS is C18H16ClN3OS, and its molecular weight is 357.86. The structure of imidazole, a component of BCAS, was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Imidazole, a component of BCAS, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole, a component of BCAS, is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
The scientific research applications of N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide have been explored in various studies focusing on synthesis, characterization, and potential applications in different fields. One such study involved the synthesis and characterization of new heterocyclic benzimidazole derivatives, including compounds similar in structure to N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide, to assess their corrosion inhibition potential for carbon steel in acidic solutions. These compounds were characterized using spectroscopic methods, and their inhibitory properties were evaluated through electrochemical techniques, demonstrating significant inhibition efficiency which could reach up to 95.0% for certain derivatives at specific concentrations. The study also investigated the surface morphology of treated carbon steel using scanning electron microscopy (SEM) coupled with UV-visible spectroscopy (Rouifi et al., 2020).
Antimicrobial and Antiprotozoal Activities
Another area of research involving similar compounds is the investigation of their antimicrobial and antiprotozoal activities. A study synthesized a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and evaluated their effectiveness against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The synthesized compounds exhibited strong activity against all tested protozoa, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, a commonly used drug for these infections (Pérez‐Villanueva et al., 2013).
Anticancer Potential
The anticancer potential of benzimidazole derivatives structurally related to N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide has also been a subject of research. A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for antitumor activity against various human tumor cell lines. This research identified compounds with considerable anticancer activity against some cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Electrochemical Applications
Electrochemical applications of imidazole derivatives have also been explored, with studies reporting the electrosynthesis of imidazole derivatives for use as bifunctional electrocatalysts. These catalysts demonstrated effectiveness in the oxidation of ascorbic acid and adrenaline, among other compounds, at modified electrode surfaces, showing promise for analytical and diagnostic applications (Nasirizadeh et al., 2013).
Mechanism of Action
While the specific mechanism of action for BCAS is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJKVCICQDBLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)


![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2615863.png)


![Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2615868.png)

![3-Methoxy-4-[(3-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2615871.png)

![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2615879.png)
